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Introduction
Fenebrutinib is an investigational, oral, reversible, and non-covalent Bruton's tyrosine kinase

(BTK) inhibitor that has shown significant efficacy in reducing brain lesion activity in patients

with relapsing multiple sclerosis (RMS).[1][2][3] As a potent and highly selective BTK inhibitor,

fenebrutinib's mechanism of action involves the dual inhibition of B-cell and microglia

activation, which are key drivers of inflammation and neurodegeneration in multiple sclerosis

(MS).[2][4] Magnetic Resonance Imaging (MRI) is a critical non-invasive tool for monitoring

disease activity and treatment response in MS clinical trials. These application notes provide a

detailed overview of the use of MRI to measure the effects of fenebrutinib on brain lesions,

based on findings from the Phase II FENopta clinical trial.

Mechanism of Action: Fenebrutinib in Multiple
Sclerosis
Fenebrutinib targets Bruton's tyrosine kinase, an enzyme crucial for the signaling pathways in

B-cells and myeloid cells like microglia.[1][3] In MS, autoreactive B-cells contribute to the

inflammatory cascade that leads to demyelination and axonal damage. Microglia, the resident

immune cells of the central nervous system (CNS), are also implicated in the chronic

inflammation and progressive disability associated with the disease. By inhibiting BTK,

fenebrutinib modulates the activation of these cells, thereby reducing the formation of new
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inflammatory lesions in the brain.[1][2][3] Preclinical data have highlighted that fenebrutinib is

potent and highly selective for BTK.[2][3]
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Caption: Fenebrutinib's mechanism of action.

Clinical Trial Evidence: The FENopta Study
The FENopta study was a Phase II, global, randomized, double-blind, placebo-controlled trial

that investigated the efficacy and safety of fenebrutinib in 109 adults with RMS.[2][5] The

study met its primary and secondary endpoints, demonstrating a significant reduction in MRI

markers of disease activity.[3][5]

Quantitative MRI Data from the FENopta Study
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The following tables summarize the key quantitative MRI findings from the FENopta trial,

comparing fenebrutinib to placebo over a 12-week double-blind treatment period and a

subsequent open-label extension (OLE) up to 96 weeks.

Table 1: Reduction in New MRI Lesions at 12 Weeks (Double-Blind Period)

MRI Outcome
Measure

Fenebrutinib Placebo
Relative
Reduction

p-value

Total Number of

New Gadolinium-

Enhancing (T1

Gd+) Lesions

Significantly

Reduced
- >90% at week 12 0.0022

Total Number of

New or Enlarging

T2-Weighted

Lesions

Significantly

Reduced
- >90% at week 12 -

Data sourced from multiple press releases and trial updates.[3][6]

Table 2: Long-Term Effects on MRI Lesions and Disease Activity (Open-Label Extension)
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Timepoint MRI/Clinical Outcome
Fenebrutinib Treatment
Arm

48 Weeks
Patients Free of T1 Gd+

Lesions
99%

48 Weeks

Reduction in T2 Lesion Volume

(compared to end of double-

blind period)

Three-fold greater reduction

96 Weeks New T1 Gd+ Lesions Detected Zero

96 Weeks

Annualized Rate of New or

Enlarging T2 Lesions (in

placebo-to-fenebrutinib switch

group)

Decreased from 6.72 to 0.34

96 Weeks
Annualized Relapse Rate

(ARR)
0.06

Data from the FENopta open-label extension.[2][4][7]

Experimental Protocols
The FENopta trial utilized a standardized MRI protocol to ensure consistency and accuracy in

measuring lesion activity.[8] While the specific proprietary protocol details are not fully public, a

representative protocol based on consensus guidelines for MRI in MS clinical trials (MAGNIMS-

CMSC-NAIMS) is provided below.[1][6][9]

MRI Acquisition Protocol
1. Patient Preparation and Positioning:

Patients are positioned supine, head-first into the MRI scanner.

A head coil is used to maximize the signal-to-noise ratio.

Immobilization with foam padding is used to minimize motion artifacts.

2. MRI Scanner:
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A 1.5T or 3T MRI scanner is recommended. 3T scanners are preferred for brain MRI due to

higher sensitivity for lesion detection.[6]

3. MRI Sequences: A standardized brain MRI protocol for an MS clinical trial would typically

include the following sequences:

3D T2-FLAIR (Fluid-Attenuated Inversion Recovery): This is considered the core sequence

for detecting and monitoring MS lesions.[9]

T2-Weighted (T2W) Spin Echo or Fast Spin Echo: Provides information on the total lesion

burden.

T1-Weighted (T1W) Pre- and Post-Gadolinium Contrast: Used to identify active

inflammation, characterized by gadolinium-enhancing lesions.

Diffusion-Weighted Imaging (DWI): Can help to differentiate acute inflammatory lesions.

Table 3: Representative MRI Acquisition Parameters (3T Scanner)

Sequence TR (ms) TE (ms) TI (ms)
Voxel Size
(mm³)

Slice
Thickness
(mm)

3D T1-

Weighted

MPRAGE

2300 2.98 900
1.0 x 1.0 x

1.2
-

2D T2-

Weighted

FSE

3080 21-91 -
0.78 x 0.78 x

3.0
3

2D T2-FLAIR 9000 87 2500
0.49 x 0.49 x

3.0
3

These parameters are illustrative and based on published standardized protocols.[10]

4. Gadolinium Administration:
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A standard dose of a macrocyclic gadolinium-based contrast agent is administered

intravenously.

Post-contrast T1-weighted images are acquired after a specified delay to allow for contrast

enhancement of active lesions.

5. Image Analysis:

All MRI scans should be analyzed by a centralized, blinded reading center to ensure

consistency in lesion identification and quantification.[8]

The number and volume of new and enlarging T2 lesions and the number of T1 Gd+ lesions

are quantified at each time point.

Experimental Workflow
The following diagram illustrates the typical workflow for assessing the effect of fenebrutinib
on brain lesions in a clinical trial setting.
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Caption: Experimental workflow for an MRI-based clinical trial.
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Conclusion
The use of standardized MRI protocols is essential for the accurate and reliable measurement

of fenebrutinib's effects on brain lesions in patients with multiple sclerosis. The data from the

FENopta trial robustly demonstrate that fenebrutinib significantly reduces both active

inflammatory lesions (T1 Gd+) and the overall burden of lesions (T2). These application notes

provide a framework for researchers and clinicians to understand the methodology and

quantitative outcomes associated with monitoring fenebrutinib treatment using advanced

neuroimaging techniques. The ongoing Phase III trials, FENhance 1 & 2 and FENtrepid, will

further elucidate the long-term impact of fenebrutinib on disease progression and disability in

a larger patient population.[2]
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To cite this document: BenchChem. [Application Notes and Protocols: Measuring
Fenebrutinib Effects on Brain Lesions Using MRI]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b560142#using-mri-to-measure-
fenebrutinib-effects-on-brain-lesions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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